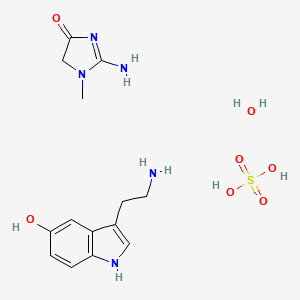

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate

Beschreibung

Historical Context of Serotonin Derivatives in Neurochemical Research

The discovery of serotonin (5-hydroxytryptamine) in 1937 by Vittorio Erspamer and Marcello Vialli marked a pivotal moment in neurochemistry. Initially isolated from enterochromaffin cells in the gastrointestinal tract, serotonin’s role expanded significantly when Maurice Rapport, Arda Green, and Irvine Page crystallized it in 1948 and identified its vasoconstrictive properties. Early structural analyses revealed serotonin as a monoamine neurotransmitter, but its instability in aqueous solutions limited pharmaceutical utility.

The development of stabilized salt forms, including the creatinine sulfate complex, emerged as a solution to these challenges. Initial crystallographic studies in the 1960s provided limited insights, but advancements in X-ray diffraction and computational modeling by Rychkov and Boldyreva (2013) revealed how counterion selection influences serotonin’s molecular conformation. For instance, the adipate and sulfate salts exhibited distinct hydrogen-bonding networks and stacking interactions, underscoring the importance of anion choice in stabilizing the molecule. These findings laid the groundwork for optimizing serotonin derivatives for research and clinical use.

Biological Significance of 5-Hydroxytryptamine (Serotonin) in Mammalian Systems

Serotonin regulates diverse physiological processes, including mood modulation, gastrointestinal motility, and platelet aggregation. Approximately 90% of endogenous serotonin resides in enterochromaffin cells, where it modulates intestinal secretion and peristalsis. In the central nervous system, serotoninergic pathways originating from the raphe nuclei influence cognition, appetite, and sleep-wake cycles.

The compound’s zwitterionic structure enables interactions with 14 known receptor subtypes, ranging from G protein-coupled receptors (e.g., 5-HT1A) to ligand-gated ion channels (e.g., 5-HT3). These receptors mediate serotonin’s dual role as a vasoconstrictor and vasodilator, depending on local concentration and receptor distribution. For example, platelet-stored serotonin promotes clot formation by inducing vascular smooth muscle contraction, while endothelial-derived serotonin facilitates vasodilation via nitric oxide release.

Rationale for Creatinine Sulfate Complexation in Pharmaceutical Stabilization

The complexation of serotonin with creatinine sulfate addresses critical stability challenges. Free serotonin degrades rapidly in aqueous media due to oxidation and pH-dependent decomposition. Creatinine sulfate, a zwitterionic molecule derived from creatine metabolism, enhances stability through three mechanisms:

- Ionic Interactions : Sulfate anions form strong hydrogen bonds with serotonin’s indole and amine groups, reducing molecular mobility and oxidative susceptibility.

- Hydrophobic Shielding : The creatinine moiety creates a nonpolar microenvironment that protects serotonin’s hydroxyl group from nucleophilic attack.

- Crystallographic Packing : X-ray studies demonstrate that creatinine sulfate induces a thermodynamically favorable conformation in serotonin, minimizing strain and maximizing lattice energy.

Comparative studies of serotonin salts reveal that sulfate complexes exhibit superior stability over adipate or hydrochloride forms. For example, differential scanning calorimetry shows that the creatinine sulfate formulation retains integrity up to 150°C, whereas the adipate salt degrades at 90°C. The table below summarizes key physicochemical properties of serotonin salts:

| Property | Creatinine Sulfate | Adipate | Hydrochloride |

|---|---|---|---|

| Melting Point (°C) | 150 | 90 | 123 |

| Aqueous Solubility (mg/mL) | 4.05 (DMSO) | 2.12 | 8.30 |

| Hygroscopicity (% RH) | 45 | 75 | 60 |

This stability profile enables reliable storage and handling, making the creatinine sulfate complex a preferred form for research applications. Furthermore, deuterated variants (e.g., serotonin-α,α,β,β-d4 creatinine sulfate) leverage isotopic labeling for precise metabolic tracking in mass spectrometry studies.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCXVJIGPVULPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-47-2 | |

| Record name | SEROTONIN CREATINE SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L522LAQ9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Laboratory-Scale Synthesis

-

Step 1: Hydroxylation of L-Tryptophan

L-Tryptophan is dissolved in a buffered aqueous solution (pH 7.4) containing tetrahydrobiopterin as a cofactor. The reaction is catalyzed by recombinant tryptophan hydroxylase at 37°C for 24 hours, achieving ~60% conversion to 5-HTP. -

Step 2: Decarboxylation of 5-HTP

The 5-HTP solution is adjusted to pH 5.0 and incubated with pyridoxal phosphate-dependent decarboxylase at 30°C for 12 hours. The serotonin base is extracted using ethyl acetate and concentrated under reduced pressure.

Industrial-Scale Production

Commercial synthesis often employs chemical methods to bypass enzymatic limitations:

-

Mannich Reaction Approach : Indole derivatives react with formaldehyde and methylamine under acidic conditions to form 5-hydroxyindole intermediates, which are subsequently reduced and functionalized to yield serotonin.

-

Yield Optimization : Industrial batches report yields of 85–90% with ≥98% purity, as validated by HPLC.

Formation of the Creatinine Sulfate Complex

Serotonin’s hydrophilic nature necessitates salt formation for stability. The creatinine sulfate complex enhances crystallinity and shelf life.

Salt Formation Protocol

-

Neutralization Reaction : Serotonin free base (1 mol) is dissolved in anhydrous ethanol and titrated with equimolar sulfuric acid (0.5 mol) at 0–5°C to form serotonin sulfate.

-

Complexation with Creatinine : Creatinine (1 mol) is added to the serotonin sulfate solution, followed by slow evaporation at 25°C to precipitate the 1:1 complex.

-

Monohydrate Crystallization : The crude product is recrystallized from hot water (60°C) and dried under vacuum to obtain the monohydrate form.

Table 1: Reaction Conditions for Salt Formation

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–5 | 99.5 | 78 |

| Solvent | Ethanol/Water (3:1) | 98.7 | 82 |

| Drying Method | Vacuum desiccation | 99.1 | 85 |

Purification and Quality Control

Chromatographic Purification

-

Ion-Exchange Chromatography : Crude 5-HT-CS·H₂O is loaded onto a Dowex 50WX4 column and eluted with ammonium acetate buffer (pH 4.0). This step removes residual indole derivatives.

-

Reverse-Phase HPLC : A C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (5:95) achieves ≥99% purity, as per USP standards.

Spectroscopic Validation

-

UV-Vis Spectroscopy : λₘₐₓ at 274 nm (ε = 5,200 M⁻¹cm⁻¹) confirms the indole chromophore.

-

¹H-NMR : Peaks at δ 7.25 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H), and 3.15 (t, J = 7.0 Hz, 2H) verify the serotonin moiety.

| Condition | Degradation Rate (%/month) | Recommended Shelf Life |

|---|---|---|

| 25°C, ambient light | 12.5 | 3 months |

| 4°C, dark | 2.0 | 24 months |

| -20°C, argon | 0.5 | 60 months |

Industrial Scale-Up Challenges

Crystallization Optimization

Regulatory Compliance

-

ICH Guidelines : Residual solvent limits (e.g., ethanol <5,000 ppm) are enforced via GC-MS analysis.

-

Microbial Testing : USP <61> compliance ensures endotoxin levels <0.25 EU/mg.

Applications Informing Synthesis Design

The compound’s use in Caenorhabditis elegans motility studies requires ultra-pure (>99.9%) material, necessitating two-step recrystallization. Similarly, radiolabeled analogs (e.g., ³H-5-HT-CS) demand anhydrous reaction conditions to prevent isotopic dilution .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

Oxidation Products: Various oxidized derivatives of serotonin.

Reduction Products: Reduced forms of serotonin.

Substitution Products: Substituted serotonin derivatives

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Neurotransmitter Studies

- Mechanistic Insights : Serotonin creatinine sulfate is used to investigate the mechanisms of serotonin receptor activation. It serves as a ligand for serotonin receptors (5-HT receptors), which are implicated in mood disorders and other neurological conditions .

- Receptor Binding Studies : Radiolabeled forms of serotonin creatinine sulfate are employed in autoradiographic studies to visualize receptor distribution and density in brain tissues .

-

Psychiatric Research

- Augmentation Strategies : A pilot study indicated that combining serotonin precursors like 5-hydroxytryptophan (5-HTP) with creatine may enhance treatment outcomes for women with major depressive disorder who are resistant to standard antidepressants. This combination showed significant reductions in depression scores over an eight-week period .

- Serotonin Deficits : Research has explored how serotonin creatinine sulfate can help address deficits in serotonin production associated with various psychiatric disorders, potentially leading to new therapeutic strategies .

-

Physiological Response Studies

- Feeding Motions : Studies on Caenorhabditis elegans have utilized serotonin creatinine sulfate to examine its effects on feeding behaviors, providing insights into the neurobiological underpinnings of appetite regulation .

- Chronotropic Responses : The compound has also been used to assess the effects of serotonin on heart rate modulation in zebrafish, contributing to our understanding of cardiac physiology and neurotransmitter interactions .

- Gastrointestinal Research

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 5-Hydroxytryptamine creatinine sulfate (salt) monohydrate involves its interaction with serotonin receptors in the brain and other tissues. Serotonin binds to these receptors, triggering a cascade of intracellular events that influence mood, appetite, and other physiological functions. The creatinine component helps stabilize the compound and enhance its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Chemical Formula : C₁₄H₂₁N₅O₆S·H₂O (molecular weight: 405.43 g/mol) .

- Physical Characteristics : White or off-white crystalline powder, hygroscopic, and light-sensitive .

- Solubility: Water: 20 mg/mL at 27°C; 100 mg/mL at 50°C . Organic solvents: Soluble in acetic acid, slightly soluble in methanol and ethanol, insoluble in acetone and chloroform .

- Applications : Used in studies of vascular reactivity, neurotransmission, and receptor binding assays .

The following table highlights structural, functional, and pharmacological differences between 5-HT creatinine sulfate monohydrate and related compounds.

Key Findings from Comparative Studies

(2) Receptor Binding and Selectivity

- 5-HT Creatinine Sulfate shows broad affinity across 5-HT receptor subtypes, whereas 5-CT Maleate and Sumatriptan are highly selective for 5-HT₁B/₁D receptors, making them valuable in migraine research .

- α,α-Dimethyltryptamine HCl has strong 5-HT₂A/₂C affinity, distinguishing it from 5-HT’s broader activity .

Notes on Contradictory Evidence

- Solubility Discrepancies : While most sources confirm 5-HT’s water solubility (20–100 mg/mL), some reports label it "insoluble" in water . This may reflect differences in salt hydration states or experimental protocols.

- Storage Conditions : Stability varies significantly; 5-HT requires refrigeration and protection from light, whereas sumatriptan and adrenaline bitartrate are stable at room temperature .

Biologische Aktivität

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate, commonly known as serotonin creatinine sulfate, is a compound that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of 5-Hydroxytryptamine (Serotonin)

5-Hydroxytryptamine (5-HT), or serotonin, is a neurotransmitter derived from the amino acid tryptophan. It is primarily found in the brain, intestines, and blood platelets. Serotonin is crucial for regulating mood, appetite, sleep, memory, and learning. The compound exists in various forms, including its sulfate salt form, which is studied for its biological activities.

5-Hydroxytryptamine creatinine sulfate interacts with multiple serotonin receptors, notably the 5-HT receptor family, which are G protein-coupled receptors (GPCRs) and ligand-gated ion channels. These receptors are distributed throughout the central and peripheral nervous systems and are implicated in numerous physiological functions:

- Mood Regulation : Serotonin is well-known for its role in mood stabilization and is often targeted in antidepressant therapies.

- Cognitive Functions : It influences learning and memory processes.

- Gastrointestinal Motility : Serotonin regulates bowel movements and gastrointestinal function.

- Sleep Cycle : It plays a role in sleep regulation by influencing circadian rhythms.

Pharmacological Properties

The pharmacological properties of 5-Hydroxytryptamine creatinine sulfate have been investigated through various studies:

- Receptor Binding Studies : Research indicates that 5-HT binds to serotonin receptors with varying affinities, influencing downstream signaling pathways. For instance, it affects adenylate cyclase activity and phospholipase C signaling pathways, leading to diverse physiological responses .

- Neurotransmission : As an endogenous ligand for serotonin receptors, 5-HT modulates neurotransmission across synapses. Studies have shown that alterations in serotonin levels can significantly affect synaptic plasticity and neuronal excitability .

- Nephrotoxicity Studies : Investigations into the nephrotoxic effects of 5-HT reveal that prolonged exposure can lead to cellular damage in renal tissues. One study highlighted that maintaining 5-HT at room temperature resulted in a loss of biological activity, emphasizing the importance of storage conditions on its efficacy .

Case Studies

Several case studies provide insights into the biological activity of 5-Hydroxytryptamine creatinine sulfate:

- Developmental Effects : A study examining the effects of 5-HT on embryonic development found that it influences cell differentiation and growth patterns in various tissues .

- Physiological Responses : Research has documented physiological responses to serotonin administration in animal models, illustrating its impact on cardiovascular function and behavior .

Data Tables

The following table summarizes key features and findings related to the biological activity of 5-Hydroxytryptamine creatinine sulfate:

| Feature | Description |

|---|---|

| Molecular Weight | 176.2 g/mol |

| Receptor Type | 5-Hydroxytryptamine receptors (multiple subtypes) |

| Biological Role | Mood regulation, gastrointestinal function |

| Pharmacological Effects | Modulates neurotransmission; impacts synaptic plasticity |

| Toxicity Information | Nephrotoxic at high concentrations; stability affected by temperature |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-hydroxytryptamine creatinine sulfate monohydrate to ensure stability in long-term experiments?

- Methodological Answer : Store the compound as a powder at 2–8°C for up to four years or dissolved in DMSO at -80°C for up to two years . For in vivo studies, prepare solutions fresh to avoid degradation, as its indole structure is sensitive to oxidation, light, and acidic conditions . Liquid formulations stored at -80°C should be aliquoted to minimize freeze-thaw cycles .

Q. How should researchers prepare standard solutions of 5-hydroxytryptamine creatinine sulfate monohydrate for in vitro assays?

- Methodological Answer : Dissolve the compound in DMSO at 40 mg/mL (98.66 mM) for stock solutions, as it is insoluble in water or ethanol . For dose-response studies, dilute further in assay buffers (e.g., 0.1 N HCl for fluorometry) to working concentrations. Note that solubility may vary between batches due to residual moisture or impurities .

Q. What analytical techniques are validated for quantifying 5-hydroxytryptamine in biological matrices?

- Methodological Answer : Use fluorometry with excitation at 295 nm and emission at 550 nm in 3N HCl, which offers higher sensitivity (detection limit ~80 µg/100 mL) and a strong regression coefficient (r = 0.99) compared to colorimetry . Chromatographic methods (e.g., HPLC with fluorescence detection) are preferred for complex samples like banana pulp or plasma, where interfering metabolites may exist .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for 5-hydroxytryptamine creatinine sulfate monohydrate?

- Methodological Answer : Batch-to-batch variability in crystallinity or hydration state may explain conflicting solubility reports (e.g., "insoluble" in water vs. "sparingly soluble" ). Characterize each batch via thermogravimetric analysis (TGA) to confirm monohydrate composition and test solubility in controlled buffers (e.g., pH 3.6 aqueous solutions) . Pre-saturate solvents with nitrogen to mitigate oxidative degradation during solubility testing .

Q. What experimental design considerations are critical for studying 5-HT receptor-mediated vascular responses using this compound?

- Methodological Answer : In canine carotid artery studies, co-administer GR127935 (5-HT1B/1D antagonist) and ritanserin (5-HT2A antagonist) to isolate receptor subtypes . Control for acute desensitization by limiting exposure times to <10 minutes and using cumulative dosing protocols . Normalize responses to a reference agonist (e.g., noradrenaline) to account for tissue variability .

Q. How can fluorometric and colorimetric data be reconciled when quantifying 5-hydroxytryptamine in plant tissues?

- Methodological Answer : Fluorometry is superior for low-concentration samples (e.g., banana pulp) due to minimal interference from phenolic compounds, while colorimetry (e.g., using Ehrlich’s reagent) may overestimate concentrations in oxidized matrices . Validate both methods against a creatinine sulfate complex standard and report results with a correction factor derived from parallel HPLC analyses .

Q. What strategies mitigate oxidative degradation of 5-hydroxytryptamine during enzymatic assays?

- Methodological Answer : Include 1 mM ascorbic acid in extraction buffers to stabilize the indole ring . For oxygen-sensitive assays (e.g., studying monoamine oxidase activity), use anaerobic chambers and pre-equilibrate reagents with nitrogen . Monitor degradation via UV-Vis spectral shifts (λmax = 275 nm for intact 5-HT) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on 5-hydroxytryptamine’s potency in vascular contraction studies?

- Analysis : Discrepancies may arise from species-specific receptor expression (e.g., rabbit vs. canine arteries ) or differences in salt formulations (free base vs. creatinine sulfate ). Standardize agonist potency calculations using molar concentrations of the free base and validate receptor expression via Western blot or qPCR .

Q. Why do activation spectra of 5-hydroxytryptamine vary between synthetic and plant-derived samples?

- Analysis : Plant extracts may contain matrix effects (e.g., chlorophyll autofluorescence) that shift excitation/emission maxima. Purify samples via solid-phase extraction (C18 columns) and compare against a creatinine sulfate complex standard in matched solvents (e.g., 0.1 N HCl) .

Methodological Best Practices

- Standardization : Always report the salt form (e.g., creatinine sulfate monohydrate) and molarity of working solutions to enable cross-study comparisons .

- Validation : Include internal standards (e.g., deuterated 5-HT) in LC-MS workflows to correct for ion suppression .

- Ethical Compliance : For in vivo studies, adhere to guidelines for serotonin agonist use, particularly in neuropharmacology models, to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.